molecular formula C24H19N5O4 B12007347 3-(2-(Benzyloxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634895-38-8

3-(2-(Benzyloxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12007347
CAS No.: 634895-38-8
M. Wt: 441.4 g/mol
InChI Key: ATARYXIDQRSRCB-MFKUBSTISA-N
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Description

3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a nitrobenzylidene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of a benzyloxy compound with a suitable phenyl derivative under specific conditions.

    Introduction of the nitrobenzylidene group: The intermediate is then reacted with a nitrobenzylidene compound to introduce the nitrobenzylidene moiety.

    Cyclization to form the pyrazole ring: The final step involves cyclization to form the pyrazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines.

Scientific Research Applications

3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to specific receptors or enzymes: This can modulate their activity and lead to desired biological effects.

    Interference with cellular processes: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrobenzylidene)-5-phenyl-2(3H)-furanone: Shares the nitrobenzylidene moiety but differs in the core structure.

    1-{2-((4-Nitrobenzylidene)amino)phenyl}-3-phenylthiourea: Contains a similar nitrobenzylidene group but has a different functional group.

Uniqueness

3-(2-(Benzyloxy)phenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of the benzyloxy group, nitrobenzylidene moiety, and pyrazole ring makes it a versatile compound for various scientific research applications.

Properties

CAS No.

634895-38-8

Molecular Formula

C24H19N5O4

Molecular Weight

441.4 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19N5O4/c30-24(28-25-15-17-10-12-19(13-11-17)29(31)32)22-14-21(26-27-22)20-8-4-5-9-23(20)33-16-18-6-2-1-3-7-18/h1-15H,16H2,(H,26,27)(H,28,30)/b25-15+

InChI Key

ATARYXIDQRSRCB-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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